molecular formula C16H15N3O2S B5581952 N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-thiophenecarboxamide

N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-thiophenecarboxamide

Cat. No.: B5581952
M. Wt: 313.4 g/mol
InChI Key: RRHVFVRHHNOLCZ-HGBXGJOCSA-N
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Description

N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.08849790 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Schiff Base Benzamides

A key intermediate, 3-Hydrazinyl-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide, was utilized for synthesizing new Schiff base compounds. These compounds exhibited significant antimicrobial activity against various bacterial and fungal strains. The most potent derivative showed 100% growth inhibition of Candida albicans and Pseudomonas aeruginosa. The study emphasizes the potential of these compounds as antimicrobial agents (Karanth et al., 2018).

Crystal Structure Elucidation

The crystal structure of a closely related compound was determined, providing insights into its molecular geometry and interactions. This information is vital for understanding the compound's reactivity and potential applications in designing drugs or materials with specific properties (Kumar et al., 2016).

Development of Hybrid Molecules

This compound has also been involved in the creation of hybrid molecules containing penicillanic or cephalosporanic acid moieties. These hybrids exhibited antimicrobial, antilipase, and antiurease activities, indicating their potential in developing new therapeutic agents (Başoğlu et al., 2013).

Protease-Activated Receptor 2 Agonists

Another application includes the development of small-molecule protease-activated receptor 2 (PAR2) agonists. These compounds have shown promise in probing the physiological functions of PAR2 receptors, which could have implications for understanding and treating various diseases (Gardell et al., 2008).

Anti-Inflammatory Agents

Additionally, compounds derived from this chemical have been synthesized and evaluated for their potential anti-inflammatory properties. This research contributes to the search for new anti-inflammatory agents that could be used in treating various inflammatory disorders (Thabet et al., 2011).

Properties

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(12-17-16(21)14-9-5-11-22-14)19-18-10-4-8-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,21)(H,19,20)/b8-4+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHVFVRHHNOLCZ-HGBXGJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.